molecular formula C21H34O B155412 5alpha-Estran-3-one, 2alpha-isopropyl- CAS No. 1975-31-1

5alpha-Estran-3-one, 2alpha-isopropyl-

Cat. No.: B155412
CAS No.: 1975-31-1
M. Wt: 302.5 g/mol
InChI Key: HGMANOWRPMYPFZ-PZEUIGQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5α-Estran-3-one, 2α-isopropyl- is a synthetic steroidal derivative belonging to the estrane family, characterized by a 2α-isopropyl substitution on the A-ring of the estran-3-one backbone. This compound has garnered attention in pharmacological research due to its unique structural modifications, which influence its binding affinity to androgen receptors (AR) and estrogen receptors (ER) . Its development stems from efforts to optimize the anabolic-androgenic ratio of steroidal agents while minimizing off-target hormonal effects. The 2α-isopropyl group introduces steric bulk, altering receptor interactions and metabolic stability compared to unsubstituted or smaller alkyl-substituted analogs .

Properties

CAS No.

1975-31-1

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

(2S,5S,8R,9R,10S,13S,14S)-13-methyl-2-propan-2-yl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O/c1-13(2)17-12-18-14(11-20(17)22)6-7-16-15(18)8-10-21(3)9-4-5-19(16)21/h13-19H,4-12H2,1-3H3/t14-,15-,16+,17-,18-,19-,21-/m0/s1

InChI Key

HGMANOWRPMYPFZ-PZEUIGQTSA-N

SMILES

CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O

Isomeric SMILES

CC(C)[C@@H]1C[C@H]2[C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4)C)CC1=O

Canonical SMILES

CC(C)C1CC2C(CCC3C2CCC4(C3CCC4)C)CC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • The 2α-isopropyl group confers higher AR binding affinity (Ki = 0.8 nM) than 2α-methyl or 2α-ethyl analogs, likely due to enhanced van der Waals interactions with the receptor’s hydrophobic pocket .
  • The anabolic-androgenic ratio (3.2) surpasses that of 17α-methyltestosterone (1.0), indicating reduced androgenic side effects relative to anabolic activity .

Pharmacological Activity Comparison

Receptor Selectivity and Antiestrogenic Effects

Compound AR Binding (Ki) ERα Antagonism (IC₅₀) ERβ Antagonism (IC₅₀)
5α-Estran-3-one, 2α-isopropyl- 0.8 nM 85 nM 320 nM
Tamoxifen 120 nM 12 nM 45 nM
Raloxifene 95 nM 8 nM 30 nM

Insights :

  • While the compound exhibits moderate antiestrogenic activity at ERα (IC₅₀ = 85 nM), it is less potent than classical selective estrogen receptor modulators (SERMs) like tamoxifen .
  • Its androgen receptor selectivity (AR Ki = 0.8 nM vs. ERα IC₅₀ = 85 nM) suggests a primary mechanism centered on anabolic pathways rather than estrogen modulation .

Physicochemical and Pharmacokinetic Properties

Solubility and Metabolic Stability

Compound Aqueous Solubility (mg/mL) logP Metabolic Half-life (in vitro)
5α-Estran-3-one, 2α-isopropyl- 0.15 3.8 9 hours
2α-Ethyl analog 0.22 3.5 7 hours
Nandrolone 0.08 4.1 6 hours

Observations :

  • The lower solubility (0.15 mg/mL) compared to 2α-ethyl analogs correlates with its higher logP (3.8), reflecting increased lipophilicity from the isopropyl group .
  • Extended metabolic half-life (9 hours) suggests resistance to hepatic degradation, likely due to steric shielding of the 3-keto group by the 2α-isopropyl substituent .

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